4-Methyl-N-(2-methylcyclohexyl)pyridin-2-amine
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Overview
Description
This compound is likely an organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “4-Methyl” indicates a methyl group (-CH3) attached to the 4th carbon of the pyridine ring. The “N-(2-methylcyclohexyl)” suggests a 2-methylcyclohexyl group attached to the nitrogen atom of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a 2-methylcyclohexyl halide in the presence of a base . This is a type of nucleophilic substitution reaction where the amine group on the pyridine ring attacks the electrophilic carbon on the cyclohexyl halide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group at the 4th position and a 2-methylcyclohexyl group attached to the nitrogen . The exact geometry and conformation could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
Amines, like the one in this compound, are known to undergo a variety of chemical reactions. They can act as nucleophiles in substitution reactions, bases in acid-base reactions, and ligands in coordination chemistry . The exact reactions that this specific compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It’s likely to be a solid at room temperature . Its solubility would depend on the solvent used. As an organic compound, it’s likely to be soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-N-(2-methylcyclohexyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-7-8-14-13(9-10)15-12-6-4-3-5-11(12)2/h7-9,11-12H,3-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJDTTTYSJJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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